NRC-2694, also known as (S)-1-(tert-butyl) 2-methyl 2-aminosuccinate, is a stereochemically pure aspartic acid derivative used as a specialized building block in multi-step organic synthesis. Its key structural features—an unprotected amine, a thermally stable methyl ester, and an acid-labile tert-butyl ester—provide orthogonal handles for sequential chemical modifications. This compound is primarily procured for its role as a chiral precursor in the synthesis of complex, high-value molecules where precise control over stereochemistry and functional group reactivity is essential. [REFS-1, REFS-3]
Substituting NRC-2694 with seemingly similar compounds introduces significant risk to synthetic outcomes. Using the racemic version results in hard-to-separate diastereomeric mixtures, collapsing the yield of the target stereoisomer. Employing a derivative with identical protecting groups (e.g., di-tert-butyl ester) eliminates the possibility of selective deprotection, forcing a complete redesign of the synthetic strategy. Opting for an N-protected version (e.g., N-Boc) adds an extra deprotection and purification step, reducing overall process efficiency. These differences make NRC-2694 a non-interchangeable component for synthetic routes designed to leverage its specific pattern of reactivity and stereopurity.
The core value of NRC-2694 lies in its orthogonal protecting groups. The tert-butyl ester is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the methyl ester intact. Conversely, the methyl ester can be selectively saponified under basic conditions (e.g., LiOH, NaOH) without affecting the acid-labile tert-butyl ester. This dual-reactivity profile is not possible with symmetrically protected analogs like di-tert-butyl or dimethyl aspartate, which lack this selective functionalization capability.
| Evidence Dimension | Protecting Group Selectivity |
| Target Compound Data | Methyl ester is base-labile; Tert-butyl ester is acid-labile |
| Comparator Or Baseline | Di-tert-butyl or Dimethyl Aspartate: Both ester groups are cleaved under the same conditions (acid or base, respectively), preventing selective modification. |
| Quantified Difference | Qualitative (Selective vs. Non-selective deprotection) |
| Conditions | Standard deprotection protocols (TFA for tert-butyl; NaOH/LiOH for methyl). |
This allows for precise, sequential coupling reactions at either carboxyl position, which is critical for constructing complex molecular architectures like macrocycles or branched peptides.
NRC-2694 is supplied with a free primary amine, making it immediately available for amide bond formation or other N-functionalization reactions. In contrast, a common alternative such as N-Boc-(S)-Asp(OtBu)-OMe requires a dedicated deprotection step, typically using strong acid like 4N HCl in dioxane or TFA, followed by neutralization and/or purification before it can be used in the subsequent coupling reaction. [REFS-1, REFS-2]
| Evidence Dimension | Synthetic Step Count |
| Target Compound Data | 0 steps required before N-coupling |
| Comparator Or Baseline | N-Boc protected version: 1-2 steps required (deprotection, workup/neutralization). |
| Quantified Difference | Saves 1-2 full synthetic operations per use. |
| Conditions | Standard peptide coupling or acylation reaction prep. |
Eliminating a deprotection step directly translates to reduced labor, solvent consumption, and processing time, leading to higher overall yield and lower costs at scale.
As a single enantiomer ((S)-configuration) with high optical purity (typically >98% e.e.), NRC-2694 ensures the stereochemical integrity of the synthetic pathway. Using a racemic alternative would, upon reaction with another chiral molecule, produce a 1:1 mixture of diastereomers. These diastereomers often have very similar physical properties, making their separation by standard chromatography difficult and requiring specialized, expensive techniques like chiral HPLC. [REFS-1, REFS-2]
| Evidence Dimension | Product Purity |
| Target Compound Data | Yields a single diastereomer upon reaction with a chiral partner. |
| Comparator Or Baseline | Racemic (R/S) Aspartate Derivative: Yields a 1:1 mixture of diastereomers. |
| Quantified Difference | Avoids a 50% theoretical yield loss to the undesired diastereomer and eliminates the need for chiral separation. |
| Conditions | Reaction with any single-enantiomer substrate or reagent. |
Procuring the enantiopure building block is critical for maximizing the yield of the desired product and avoiding the significant time and cost associated with resolving stereoisomeric mixtures.
In workflows requiring the formation of complex macrocycles, the orthogonal nature of NRC-2694 is a key advantage. It allows for initial peptide chain elongation via its free amine, followed by a selective side-chain deprotection and intramolecular cyclization, a strategy exemplified in the synthesis of complex pharmaceutical intermediates. [1]
This building block is well-suited for creating branched peptides where a second chain is grown from the aspartic acid side chain. The methyl ester can be selectively removed post-synthesis to attach a molecular probe, a solubilizing group, or another peptide sequence, leveraging the orthogonal protection to direct the modification.
For process chemists, NRC-2694 offers a streamlined route that improves step economy. By providing a free amine and distinct carboxyl functionalities in a single, enantiopure molecule, it eliminates multiple protection/deprotection steps, simplifying the overall process and making it more efficient and cost-effective for scale-up.